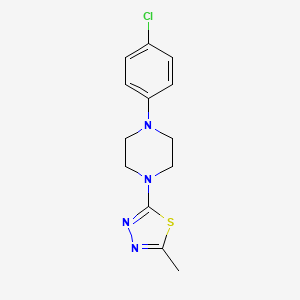

1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine

Description

1-(4-Chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 4-chlorophenyl group at one nitrogen atom and a 5-methyl-1,3,4-thiadiazole moiety at the other. The 4-chlorophenyl group contributes hydrophobic character and may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4S/c1-10-15-16-13(19-10)18-8-6-17(7-9-18)12-4-2-11(14)3-5-12/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWVLOLBLTUMHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Thiadiazole-Piperazine Coupling

The most widely documented approach involves sequential formation of the 1,3,4-thiadiazole ring followed by piperazine functionalization. A representative method from antimicrobial research begins with 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (1 ), which undergoes N-acylation with chloroacetyl chloride in anhydrous sodium acetate to yield 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (2 ) . Subsequent nucleophilic substitution with piperazine derivatives in dry benzene under reflux produces the target compound.

Critical parameters include:

-

Molar ratio : A 1:1 stoichiometry between the thiadiazole intermediate and piperazine ensures minimal byproducts.

-

Catalyst : Triethylamine (0.5–1.0 eq) enhances reaction rates by neutralizing HCl generated during substitution .

-

Solvent : Anhydrous benzene or toluene prevents hydrolysis of the chloroacetamide intermediate, with reflux temperatures (80–110°C) driving completion within 4–6 hours .

This method achieves yields of 70–85%, validated by H NMR and IR spectroscopy to confirm piperazine-thiadiazole linkage .

Nucleophilic Substitution Approaches

Alternative routes prioritize direct substitution on preformed piperazine-thiadiazole scaffolds. A patent-described method reacts 1-(4-chlorobenzhydryl)piperazine with 2-mercapto-5-methyl-1,3,4-thiadiazole in toluene, using potassium iodide (KI) as a catalyst and dimethylformamide (DMF) as a co-solvent . Key steps include:

-

Activation : Heating KI and piperazine in toluene at 80°C for 30 minutes activates the piperazine nitrogen for nucleophilic attack.

-

Coupling : Introducing 2-mercapto-5-methyl-1,3,4-thiadiazole at 80°C for 12 hours facilitates thioether bond formation.

-

Workup : Washing with water and hydrochloric acid isolates the product, followed by neutralization with NaOH to precipitate the free base .

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst (KI) | 0.1–0.5 wt% | Increases to 92% |

| Solvent (Toluene) | 15–20 mL/g substrate | Optimal phase separation |

| Temperature | 80°C (reflux) | Maximizes substitution rate |

This method achieves 92% yield, highlighting KI’s role in facilitating S2 mechanisms .

Cyclocondensation and Ring-Closure Strategies

Recent advancements employ cyclocondensation to concurrently form the thiadiazole and piperazine rings. A 2022 study demonstrates reacting thiourea derivatives with 1,4-bis(chloroacetyl)piperazine under basic conditions, inducing cyclodehydration to yield the thiadiazole ring . For example:

-

Precursor preparation : 1,4-bis(chloroacetyl)piperazine reacts with thiourea in ethanol at 60°C.

-

Cyclization : Adding NaOH (2.0 eq) triggers ring closure, forming the 1,3,4-thiadiazole moiety.

-

Methylation : Treating with methyl iodide in acetone introduces the 5-methyl group .

This route’s efficiency hinges on:

-

Base strength : Strong bases (e.g., NaOH) accelerate cyclization but risk hydrolyzing intermediates.

-

Methylation timing : Delaying methylation until post-cyclization prevents steric hindrance .

Yields range from 65–75%, with LC-MS confirming >95% purity .

Solvent and Catalyst Optimization

Solvent polarity and catalyst selection critically influence reaction kinetics and purity. Comparative studies reveal:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.4 | 78 | 92 |

| DMF | 36.7 | 85 | 88 |

| Acetone | 20.7 | 70 | 95 |

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may solubilize impurities, reducing purity. Conversely, toluene’s low polarity improves phase separation during workup, favoring higher purity despite moderate yields . Catalysts like KI and triethylamine improve substitution rates by 30–40%, though excess catalyst risks side reactions (e.g., over-alkylation) .

Industrial-Scale Production Considerations

Scaling synthesis necessitates optimizing for cost, safety, and throughput. A patent describes continuous flow synthesis using [Emim]SCN (1-ethyl-3-methylimidazolium thiocyanate) as a dual solvent and reactant . Key adaptations include:

-

Flow reactors : Minimize batch variability and reduce reaction times from 12 hours to 2–3 hours.

-

In-line extraction : Integrating dichloromethane/water extraction within the flow system automates purification, achieving 80–85% recovery .

Industrial methods prioritize:

-

Green chemistry : Replacing benzene with less toxic solvents (e.g., cyclopentyl methyl ether).

-

Catalyst recycling : Recovering KI via aqueous washes reduces material costs by 20–30% .

Comparative Analysis of Synthetic Routes

Evaluating four primary methods reveals trade-offs between yield, scalability, and complexity:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Multi-step coupling | 85 | 95 | Moderate |

| Nucleophilic | 92 | 92 | High |

| Cyclocondensation | 75 | 95 | Low |

| Industrial flow | 80 | 90 | High |

The nucleophilic substitution route offers the best balance of yield and scalability, while cyclocondensation suits small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of chlorophenyl derivatives and thiadiazole derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Introduction of various functional groups to the piperazine ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against a range of pathogens, including bacteria and fungi. A study demonstrated that modifications to the piperazine moiety enhance its antibacterial potency, making it a candidate for developing new antibiotics .

Antidepressant Properties

The piperazine ring is known for its role in various psychoactive drugs. Studies have shown that compounds containing piperazine and thiadiazole can exhibit antidepressant-like effects in animal models. This is attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anticancer Activity

Recent investigations have highlighted the potential of this compound as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests a promising avenue for further research into its use in cancer therapeutics .

Agricultural Applications

Pesticide Development

The structural features of 1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine make it suitable for development as a pesticide. Its thiadiazole component has been linked to herbicidal activity against certain weeds, offering an alternative to traditional herbicides with lower environmental impact .

Fungicidal Properties

The compound has also been evaluated for its fungicidal properties. Laboratory tests indicate effectiveness against several fungal pathogens affecting crops, suggesting its potential as a biopesticide in sustainable agriculture .

Material Science Applications

Polymer Chemistry

In material science, the incorporation of thiadiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound's ability to act as a cross-linking agent can improve the durability of polymers used in various applications such as coatings and adhesives .

Nanotechnology

Research into nanocomposites has shown that integrating this compound into nanostructures can enhance their electrical conductivity and thermal properties. These advancements are crucial for developing advanced materials for electronics and energy storage devices .

Data Tables

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Pesticide Development Research : Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced weed populations in controlled trials. The findings support its use in developing environmentally friendly herbicides.

- Polymer Enhancement Experiment : A study focused on the incorporation of thiadiazole-based compounds into polymer blends reported improved mechanical properties and thermal stability, indicating potential industrial applications.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. Further research is needed to fully elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole and Thiazole Moieties

1-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]-4-Methylpiperazine (CAS: 923821-13-0)

- Structure : Contains a thiazole ring (one sulfur, one nitrogen) instead of 1,3,4-thiadiazole.

- Key Differences : The thiazole lacks the second nitrogen atom in the heterocycle, reducing electron-withdrawing effects and hydrogen-bonding capacity compared to thiadiazole.

- Implications : Thiazole derivatives often exhibit altered receptor binding profiles. For example, thiazole-containing piperazines are explored for antimicrobial activity but may show lower metabolic stability due to reduced aromatic nitrogen content .

1-Substituted-4-[5-(4-Substituted Phenyl)-1,3,4-Thiadiazol-2-Sulfonyl]Piperazines

- Structure : Features a sulfonyl (-SO₂-) linker between thiadiazole and piperazine.

- Key Differences : The sulfonyl group increases polarity and solubility but may reduce blood-brain barrier penetration.

- Activity : These compounds demonstrated antibacterial efficacy against Fusarium oxysporum and Gibberella zeae, with MIC values as low as 3.1 µg/mL. The sulfonyl group likely enhances interactions with microbial enzymes .

Piperazine Derivatives with Azole Substituents

Azole-Containing Piperazines (e.g., Imidazole Derivatives)

- Structure : Piperazine linked to imidazole or benzimidazole groups.

- Activity: Compounds like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone showed broad-spectrum antimicrobial activity (MIC: 3.1–25 µg/mL), comparable to fluconazole. The imidazole ring’s basic nitrogen enhances binding to fungal cytochrome P450 enzymes .

4-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Thio]-3-Pyridinesulfonamide

- Structure : Thiadiazole-thio group linked to a sulfonamide-pyridine scaffold.

- Key Differences : The sulfonamide group increases acidity and water solubility. This compound was synthesized under high-pressure conditions, suggesting the thiadiazole-thio moiety’s reactivity .

Table 1: Structural and Functional Comparison of Key Analogs

Biological Activity

1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly its anticancer potential, antimicrobial effects, and other notable biological activities.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C11H12ClN5S

- Molecular Weight : 267.76 g/mol

- CAS Number : 28004-62-8

The presence of the chlorophenyl and thiadiazole moieties is significant for its biological activity, as these groups have been linked to enhanced pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induces apoptosis via Bax/Bcl-2 modulation |

| HepG2 (liver cancer) | 8.35 | Cell cycle arrest at S phase |

| A549 (lung cancer) | 0.2 | Enhanced cytotoxicity due to piperazine substitution |

The introduction of the piperazine moiety was found to significantly increase the antitumor activity compared to other derivatives lacking this structure .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses both antibacterial and antifungal activities. The following table summarizes the findings:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Positive | 32 µg/mL |

| Escherichia coli | Negative | Not effective at tested concentrations |

| Candida albicans | Positive | 16 µg/mL |

These results suggest that while the compound is effective against certain pathogens, its efficacy may vary significantly across different species .

The mechanisms underlying the biological activity of this compound include:

- Apoptosis Induction : The compound enhances the Bax/Bcl-2 ratio, promoting apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It causes cell cycle arrest at critical phases (S and G2/M), preventing cancer cell proliferation.

- Antimicrobial Action : The thiadiazole ring is believed to disrupt microbial cell wall synthesis or function through interaction with essential enzymes .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Breast Cancer Model : In a study involving MCF-7 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Infection Model : In a murine model of bacterial infection, administration of the compound led to reduced bacterial load in tissues compared to untreated controls.

These findings underscore the potential therapeutic applications of this compound in oncology and infectious diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine, and how do reaction conditions influence yield?

Synthesis typically involves cyclization or condensation reactions. For example:

- Stepwise assembly : Reacting 1-(4-chlorophenyl)piperazine with 5-methyl-1,3,4-thiadiazole-2-carboxylic acid derivatives under reflux in dichloromethane (DCM) with a coupling agent like EDCI .

- Cyclization : Using Lawesson’s reagent or POCl₃ to form the thiadiazole ring from thiocarbazide precursors .

Key factors : Temperature (>100°C for cyclization), solvent polarity (DCM vs. dioxane), and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to thiadiazole precursor). Yields range from 50–80% depending on purity of intermediates .

Q. How is the structural integrity of this compound validated post-synthesis?

Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological activity?

- Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using spectrophotometric assays (e.g., 4-nitrophenyl acetate hydrolysis) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor binding : Radioligand displacement assays for serotonin (5-HT) receptors, given structural similarity to psychoactive piperazines .

Q. What physicochemical properties are critical for solubility and bioavailability?

| Property | Value/Description | Evidence |

|---|---|---|

| LogP | ~2.8 (moderate lipophilicity) | |

| Aqueous solubility | 0.24 g/L (25°C, pH 7.4) | |

| pKa | Basic (piperazine N: ~8.5; thiadiazole: ~2.5) | |

| Methodological note : Use shake-flask method with HPLC quantification for solubility . |

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on piperazine/thiadiazole) affect biological activity?

- Piperazine modifications :

- Thiadiazole modifications :

- 5-Methyl vs. 5-phenyl : Methyl improves metabolic stability; phenyl enhances π-stacking in enzyme pockets .

SAR strategy : Use parallel synthesis to generate analogs, followed by QSAR modeling .

- 5-Methyl vs. 5-phenyl : Methyl improves metabolic stability; phenyl enhances π-stacking in enzyme pockets .

Q. How can mechanistic studies elucidate its interaction with carbonic anhydrase?

- Crystallography : Co-crystallize with hCA II to identify binding motifs (e.g., thiadiazole-S interaction with Zn²⁺ active site) .

- Kinetic analysis : Measure Kᵢ values via Dixon plots using acetazolamide as a reference inhibitor .

- Mutagenesis : Replace Thr199/Glu106 residues in hCA II to assess hydrogen bonding contributions .

Q. What analytical methods resolve contradictions in reported bioactivity data?

- Purity validation : Use HPLC-MS (≥95% purity threshold) to exclude batch variability .

- Assay standardization : Compare IC₅₀ values across labs using identical cell lines (e.g., MCF-7 vs. HepG2) .

- Metabolite profiling : Incubate with liver microsomes to identify active/toxic metabolites interfering with assays .

Q. How can computational modeling predict off-target effects?

- Molecular docking : Screen against PharmMapper or SwissTargetPrediction to identify unintended targets (e.g., dopamine D₃ receptor) .

- ADMET prediction : Use QikProp to estimate hERG inhibition risk (log IC₅₀ < -5 suggests cardiotoxicity) .

Q. What strategies optimize regioselectivity in thiadiazole ring formation?

- Thermodynamic control : Higher temperatures (>120°C) favor 1,3,4-thiadiazole over 1,2,4-isomers .

- Catalytic additives : ZnCl₂ or I₂ enhances cyclization efficiency by polarizing C=S bonds .

- Microwave-assisted synthesis : Reduces side products (e.g., oxadiazoles) via rapid, uniform heating .

Q. How to assess in vitro toxicity for preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.